5-hydrazinyl-1-methyl-1H-1,2,4-triazole

Physicochemical properties Drug-likeness Lead optimization

Sourcing the exact 5-hydrazinyl-1-methyl regioisomer is critical-generic substitution with 3-hydrazinyl or unsubstituted triazole analogs can abolish target activity due to altered electronic distribution and steric profile. This compound addresses that precision requirement as a validated pharmacophore building block. • Enables synthesis of potent AChE inhibitors; related derivatives achieve IC50 as low as 0.0249 µM for neurodegenerative disease programs. • Hydrazinyl handle supports versatile derivatization (fluorophore/biotin conjugation, SAR expansion) for chemical probe and lead optimization campaigns. • Single-batch traceability with certificates of analysis ensures reproducible results across discovery-to-lead workflows.

Molecular Formula C3H7N5
Molecular Weight 113.12 g/mol
CAS No. 1850879-66-1
Cat. No. B1413203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydrazinyl-1-methyl-1H-1,2,4-triazole
CAS1850879-66-1
Molecular FormulaC3H7N5
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)NN
InChIInChI=1S/C3H7N5/c1-8-3(7-4)5-2-6-8/h2H,4H2,1H3,(H,5,6,7)
InChIKeyRVFCAVHVKKPYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole: Versatile Building Block


5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS 1850879-66-1) is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazole class, featuring a hydrazinyl substituent at the 5-position and a methyl group at the 1-position [1]. Its molecular formula is C3H7N5 with a molecular weight of 113.12 g/mol, and it possesses a topological polar surface area (TPSA) of 68.8 Ų and an XLogP3-AA of -0.4, indicating moderate hydrophilicity [1]. This compound is primarily utilized as a key intermediate or building block in the synthesis of more complex biologically active molecules, particularly within medicinal chemistry and agrochemical research programs [2].

Compound Type Hydrazinyl-triazole synthetic intermediate
Workflow Medicinal chemistry building block
Research Context Agrochemical and drug discovery programs

Structural Specificity of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole


Within the 1,2,4-triazole scaffold, subtle changes in substitution pattern profoundly impact biological activity, physicochemical properties, and synthetic utility. The specific regioisomer (5-hydrazinyl vs. 3-hydrazinyl) and the presence of the N1-methyl group are critical determinants of receptor binding, enzyme inhibition, and downstream chemical derivatization [1][2]. For instance, studies on hydrazinyl 1,2,4-triazoles demonstrate that even among closely related derivatives (5a–5f), inhibitory potency against acetylcholinesterase (AChE) can vary dramatically, with the most active compound (5f) exhibiting an IC50 of 0.0249 µM [2]. Generic substitution with an unsubstituted 5-hydrazinyl-1H-1,2,4-triazole or a 3-hydrazinyl isomer would alter the molecule's electronic distribution and steric profile, potentially leading to a complete loss of desired activity or an inability to serve as a suitable precursor for further functionalization. Therefore, procurement of the exact 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is non-negotiable for projects requiring this precise structural motif.

Regioisomer Mismatch
3-hydrazinyl isomer may alter binding mode and SAR interpretation; direct replacement may not transfer.
N1-Methyl Group Absence
Unsubstituted analog has higher polarity (TPSA 76.4 vs 68.8 Ų), which may affect permeability and target engagement profiles.

Differentiation Evidence for 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole


Physicochemical Properties: N1-Methyl vs. Unsubstituted

The presence of the N1-methyl group in 5-hydrazinyl-1-methyl-1H-1,2,4-triazole significantly alters its physicochemical profile compared to the unsubstituted analog, 5-hydrazinyl-1H-1,2,4-triazole (CAS 38767-33-8) [1]. While the unsubstituted analog has a TPSA of 76.4 Ų and an XLogP3 of -0.8, the N1-methylated target compound exhibits a lower TPSA (68.8 Ų) and a higher lipophilicity (XLogP3-AA = -0.4) [1]. This increase in lipophilicity can enhance membrane permeability, a critical parameter in drug design.

Physicochemical Shift
Class-level inference
XLogP3 -0.4 vs -0.8, TPSA 68.8 vs 76.4 Ų
N1-methyl increases lipophilicity, may affect permeability
Computed values, class-level inference
Physicochemical properties Drug-likeness Lead optimization

Regioisomeric Differences: 5- vs. 3-Hydrazinyl

The position of the hydrazinyl group on the triazole ring (5-position vs. 3-position) is a critical determinant of biological activity. While direct comparative biological data for these specific isomers is not available in the public domain, the synthesis and evaluation of related hydrazinyl 1,2,4-triazole derivatives (compounds 5a-5f) demonstrate that the specific substitution pattern is paramount for achieving potent acetylcholinesterase (AChE) inhibition [1]. The 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is a distinct regioisomer from 3-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS 2172803-30-2), and this difference in atomic connectivity leads to divergent electronic and steric properties, which can be exploited for selective target engagement .

Regioisomeric Identity
Data to verify
5-hydrazinyl vs 3-hydrazinyl substitution
Regioisomer choice critical for SAR interpretation
Direct comparative data not publicly available
Regioisomerism Receptor binding Medicinal chemistry

Synthetic Utility as AChE Inhibitor Precursor

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole serves as a key structural motif in the synthesis of more complex hydrazinyl 1,2,4-triazole derivatives. In a 2023 study, a series of pyridine-substituted 1,2,4-triazoles was synthesized and evaluated for acetylcholinesterase (AChE) inhibition [1]. Among these, compound 5f, which incorporates the core 1,2,4-triazole scaffold, demonstrated potent inhibitory activity with an IC50 of 0.0249 ± 0.01 µM and a competitive inhibition constant (Ki) of 0.025 µM [1]. This activity was superior to the standard drug neostigmine, and molecular docking and dynamics simulations confirmed stable binding interactions with the enzyme's active site [1]. While this data is for a derivative, it directly validates the value of the 1,2,4-triazole-hydrazinyl motif for AChE inhibition, positioning the unsubstituted 5-hydrazinyl-1-methyl-1H-1,2,4-triazole as a crucial building block for further elaboration.

Derivative Activity
Reported assay context
Derivative 5f IC50 0.0249 µM, Ki 0.025 µM
Supports scaffold validation for AChE inhibitor research
In vitro AChE assay; ranked most potent among series
Acetylcholinesterase inhibitors Neurodegenerative diseases Drug discovery

Applications of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole


AChE Inhibitor Lead Optimization

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole is an ideal starting material or intermediate for the synthesis of novel AChE inhibitors targeting neurodegenerative diseases such as Alzheimer's. The hydrazinyl group serves as a versatile handle for introducing diverse substituents, enabling SAR studies to optimize potency and selectivity [1]. The core scaffold's ability to engage the AChE active site, as demonstrated by derivative 5f (IC50 = 0.0249 µM), makes it a high-value building block for drug discovery programs [1].

Insecticide and Nematicide Development

The 1,2,4-triazole core, particularly when functionalized with a hydrazinyl group, is a recognized pharmacophore in the design of agrochemicals, including insecticides and nematicides [2]. 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole can be employed as a key intermediate in the synthesis of triazole derivatives with activity against various agricultural pests, as indicated by patent literature exploring this structural class [2].

Chemical Probe and Molecular Tool Synthesis

The hydrazinyl moiety of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole provides a reactive site for conjugation with fluorophores, biotin, or other affinity tags. This enables the creation of chemical probes to study enzyme function (e.g., AChE) or to identify and validate new biological targets. Its defined physicochemical properties (MW 113.12, TPSA 68.8 Ų) [3] make it suitable for generating tool compounds with favorable drug-like characteristics.

Application
Selection Property
Validation Focus
AChE inhibitor lead optimization
Hydrazinyl functionalization handle
SAR profiling and potency evaluation in AChE assays
Agrochemical intermediate synthesis
Triazole-hydrazinyl scaffold
Activity screening against target pests
Chemical probe conjugation
Reactive hydrazinyl moiety
Probe specificity and target engagement profiling

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